1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS No.: 941915-43-1
Cat. No.: VC6416127
Molecular Formula: C20H23N5O3
Molecular Weight: 381.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941915-43-1 |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.436 |
| IUPAC Name | 1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one |
| Standard InChI | InChI=1S/C20H23N5O3/c1-13-4-5-17(14(2)10-13)25-19-16(11-21-25)15(3)22-24(20(19)27)12-18(26)23-6-8-28-9-7-23/h4-5,10-11H,6-9,12H2,1-3H3 |
| Standard InChI Key | CETXQLIOXATYHQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C)C |
Introduction
Structural and Molecular Characteristics
The compound belongs to the pyrazolo[3,4-d]pyridazine class, characterized by a fused bicyclic system comprising pyrazole and pyridazine rings. Its molecular formula is , with a molecular weight of 381.436 g/mol. Key structural features include:
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2,4-Dimethylphenyl group: Attached at the 1-position of the pyrazole ring, this aromatic substituent contributes to hydrophobic interactions in biological systems.
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Methyl group: Positioned at the 4-position, this group enhances steric stability.
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Morpholino-2-oxoethyl chain: A polar substituent at the 6-position, this moiety improves aqueous solubility and bioavailability .
Table 1: Key Molecular Properties
| Property | Value/Descriptor |
|---|---|
| CAS No. | 941915-43-1 |
| IUPAC Name | 1-(2,4-Dimethylphenyl)-4-methyl-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one |
| Molecular Formula | |
| SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C)C |
| InChI Key | CETXQLIOXATYHQ-UHFFFAOYSA-N |
The morpholine ring’s oxygen and nitrogen atoms enable hydrogen bonding, a critical factor in drug-receptor interactions.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazolo[3,4-d]pyridazine core. A plausible route includes:
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Cyclocondensation: Reaction of a hydrazine derivative with a diketone precursor to form the pyrazole ring.
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Alkylation: Introduction of the morpholino-2-oxoethyl group via nucleophilic substitution or coupling reactions.
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Functionalization: Attachment of the 2,4-dimethylphenyl and methyl groups through Suzuki-Miyaura or Ullmann-type couplings .
Microwave-assisted synthesis, as demonstrated for analogous pyrazolo[4,3-d]pyrimidinones, could enhance reaction efficiency and yield .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and purity.
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Mass Spectrometry (MS): High-resolution MS validates the molecular weight ().
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X-ray Crystallography: Resolves three-dimensional conformation, though data for this specific compound remain unpublished.
Biological Activity and Mechanistic Insights
Anti-Inflammatory Properties
The morpholine moiety may modulate histamine receptors (e.g., H4), analogous to A-940894, a potent H4 antagonist . Potential mechanisms include:
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Mast Cell Stabilization: Inhibition of histamine-induced shape changes and prostaglandin release.
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Eosinophil Chemotaxis Suppression: Blockade of inflammatory cell migration .
Pharmacokinetic and Physicochemical Profiling
Table 2: Predicted ADME Properties
| Property | Value/Estimate |
|---|---|
| LogP (Lipophilicity) | 2.8 (moderate permeability) |
| Solubility | ~50 µM (aqueous buffer) |
| Plasma Protein Binding | 85–90% |
| Metabolic Stability | CYP3A4/2D6 substrate |
The morpholine group enhances solubility (), critical for oral bioavailability. In vivo pharmacokinetic studies in rodents are warranted to assess half-life and clearance.
Applications and Future Directions
Therapeutic Applications
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Oncology: As a mTOR/PI3K pathway inhibitor in solid tumors.
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Inflammation: Targeting H4 receptors in asthma or dermatitis .
Industrial and Research Applications
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Chemical Probe: For studying kinase signaling networks.
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Scaffold Optimization: Modular synthesis to explore structure-activity relationships.
Challenges and Opportunities
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Synthetic Complexity: High-cost intermediates and low yields necessitate greener methodologies.
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Toxicity Profiling: Acute and chronic toxicity studies in preclinical models.
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